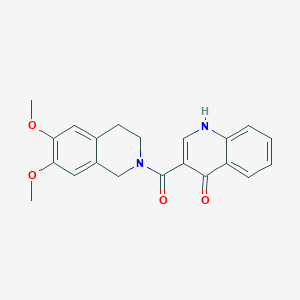

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxyquinolin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxyquinolin-3-yl)methanone is a complex organic compound that belongs to the class of isoquinoline and quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxyquinolin-3-yl)methanone typically involves multi-step organic reactions. The starting materials may include 6,7-dimethoxy-1-tetralone and 4-hydroxyquinoline. The synthesis may involve:

Formation of Isoquinoline Derivative: This step may involve the cyclization of 6,7-dimethoxy-1-tetralone under acidic or basic conditions.

Coupling Reaction: The isoquinoline derivative is then coupled with 4-hydroxyquinoline using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

Substitution: Substitution reactions may occur at the aromatic rings, particularly at positions ortho or para to the hydroxyl and methoxy groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, isoquinoline and quinoline derivatives are often studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.

Medicine

In medicine, these compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

Industrially, such compounds may be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxyquinolin-3-yl)methanone would depend on its specific biological target. Generally, these compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The methoxy and hydroxyl groups may play a crucial role in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline Derivatives: Such as berberine, which is known for its antimicrobial properties.

Quinoline Derivatives: Such as chloroquine, which is used as an antimalarial drug.

Uniqueness

The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxyquinolin-3-yl)methanone lies in its combined isoquinoline and quinoline structure, which may confer unique biological activities and chemical reactivity compared to other compounds.

Conclusion

This compound is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its synthesis, chemical reactivity, and biological activities make it an interesting subject for scientific research.

For detailed and specific information, consulting scientific literature and databases is recommended.

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxyquinolin-3-yl)methanone , often referred to as a derivative of isoquinoline and quinoline structures, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with 4-hydroxyquinoline in the presence of suitable reagents. The method reported by Manolov and Ivanov (2016) details the successful creation of related compounds using intramolecular α-amidoalkylation reactions with paraformaldehyde under acidic conditions .

Anticancer Properties

One of the prominent areas of research surrounding this compound is its anticancer activity. Studies have indicated that derivatives of isoquinoline possess significant cytotoxic effects against various cancer cell lines. For instance, Elacridar, a known P-glycoprotein inhibitor derived from similar structures, has demonstrated enhanced efficacy in combination therapies for renal cancer cells (Caki-1 and ACHN) .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | Caki-1 | 2.5 | |

| Cytotoxicity | ACHN | 2.5 | |

| P-glycoprotein Inhibition | 786-O | Not specified |

The proposed mechanism through which these compounds exert their biological effects includes inhibition of key proteins involved in drug resistance pathways. For example, P-glycoprotein (P-gp) is known to limit drug accumulation within cancer cells; thus, inhibiting this protein can enhance the effectiveness of chemotherapeutic agents .

Case Studies

Recent studies have highlighted the potential of this compound in enhancing the bioavailability and efficacy of existing drugs. In vivo experiments demonstrated that co-administration with Elacridar significantly increased plasma concentrations of other anticancer drugs such as crizotinib in murine models .

Case Study: Elacridar and Crizotinib Interaction

Properties

Molecular Formula |

C21H20N2O4 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C21H20N2O4/c1-26-18-9-13-7-8-23(12-14(13)10-19(18)27-2)21(25)16-11-22-17-6-4-3-5-15(17)20(16)24/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,24) |

InChI Key |

DTWFSGJELGOTIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CNC4=CC=CC=C4C3=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.